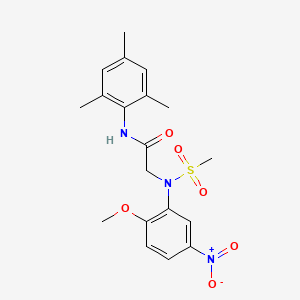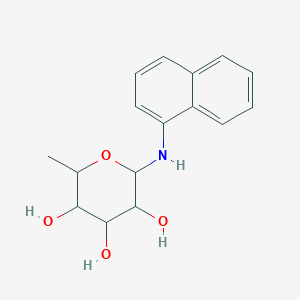
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research for its unique properties. MNNG is a potent DNA alkylating agent that has been shown to induce DNA damage, leading to cell death. In
作用機序
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is a potent DNA alkylating agent that induces DNA damage by forming covalent bonds with the nucleophilic centers of DNA bases. This results in the formation of DNA adducts, which can cause DNA strand breaks, base substitutions, and other types of DNA damage. The DNA damage induced by N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide can lead to cell death or mutations, depending on the extent of the damage and the ability of the cell to repair the damage.
Biochemical and Physiological Effects:
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA replication and transcription, and the activation of DNA repair pathways. N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce oxidative stress and inflammation, which can contribute to its cytotoxic effects.
実験室実験の利点と制限
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its potency as a DNA alkylating agent, its ability to induce mutations and DNA damage, and its relatively low cost. However, N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations, including its potential toxicity to cells and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, including the development of new methods for synthesizing and purifying N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, the identification of new targets for N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide-induced DNA damage, and the exploration of the potential therapeutic applications of N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in cancer treatment. Additionally, the use of N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other DNA-damaging agents or DNA repair inhibitors may provide new insights into the mechanisms of DNA damage and repair.
合成法
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of mesityl chloride with 2-methoxy-5-nitroaniline, followed by the reaction of the resulting intermediate with N-methylsulfonylglycine. The final product is obtained through purification and recrystallization.
科学的研究の応用
N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a wide range of scientific research applications, including cancer research, mutagenesis studies, and DNA repair studies. N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce DNA damage in both prokaryotic and eukaryotic cells, making it a valuable tool for studying the mechanisms of DNA damage and repair. N~1~-mesityl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to induce mutations in bacterial and mammalian cells, allowing for the study of mutagenesis and carcinogenesis.
特性
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-12-8-13(2)19(14(3)9-12)20-18(23)11-21(29(5,26)27)16-10-15(22(24)25)6-7-17(16)28-4/h6-10H,11H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSLYPGXQAVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)

![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)

![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)

![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)
![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)
![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)
